N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
This compound is a heterocyclic hybrid featuring a triazolo-pyrimidine core fused with a benzodioxole moiety via an acetamide linker. The triazolo-pyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and CNS modulation . The benzodioxole group (benzo[d][1,3]dioxol-5-ylmethyl) enhances lipophilicity and may improve blood-brain barrier penetration, a feature observed in neuroactive compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4/c28-18(22-9-15-6-7-16-17(8-15)31-13-30-16)11-26-12-23-20-19(21(26)29)24-25-27(20)10-14-4-2-1-3-5-14/h1-8,12H,9-11,13H2,(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKZFUUPRSDWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiparasitic, and potential anticancer effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a complex structure that incorporates both a benzo[d][1,3]dioxole moiety and a triazolo[4,5-d]pyrimidin derivative. Its molecular formula is , with a molecular weight of 434.5 g/mol. The structure is represented as follows:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing the triazole and dioxole moieties. For instance:
- Study Findings : Various triazole derivatives demonstrated significant antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in these compounds was linked to enhanced antimicrobial efficacy .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 15a | E. coli | 25 μg/mL |
| 15d | B. subtilis | 20 μg/mL |
Antiparasitic Activity
The compound's potential antiparasitic effects have also been investigated:
- In vitro Studies : Research indicated that derivatives of benzotriazole exhibited dose-dependent growth inhibition against Trypanosoma cruzi, with significant reductions in parasite numbers observed at concentrations as low as 25 μg/mL .
| Concentration (μg/mL) | % Reduction in Epimastigotes |
|---|---|
| 25 | 50% |
| 50 | 64% |
Anticancer Potential
Emerging evidence suggests that the compound may possess anticancer properties:
- Mechanistic Insights : Compounds similar to this compound have shown the ability to inhibit tubulin polymerization and induce apoptosis in cancer cell lines .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial activity of various benzotriazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that specific modifications to the benzotriazole structure significantly enhanced antibacterial potency.
- Case Study on Antiparasitic Activity :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide exhibit promising antimicrobial properties. For instance, studies have shown that derivatives containing the triazole and pyrimidine rings can effectively inhibit the growth of various bacterial strains and fungi .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research on structurally related compounds has demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that such compounds can target specific pathways involved in cancer cell proliferation .
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes involved in critical biological processes. For example, compounds with similar acetamide moieties have been studied for their inhibitory effects on enzymes like acetylcholinesterase and α-glucosidase, which are important in treating conditions like Alzheimer's disease and diabetes .
Case Study 1: Antimicrobial Evaluation
A study focused on the synthesis of triazole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis .
Case Study 2: Anticancer Activity
In a series of experiments assessing the anticancer potential of triazole-pyrimidine derivatives, it was found that certain compounds led to a decrease in cell viability in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity .
Case Study 3: Enzyme Inhibition Studies
Research investigating enzyme inhibitors revealed that specific derivatives could effectively inhibit acetylcholinesterase activity. This inhibition was linked to improved cognitive function in animal models of Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound can be contextualized against the following analogs:
Functional and Electronic Differences
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s benzodioxole group is electron-rich, contrasting with the electron-withdrawing cyano group in compound 11b . This difference may alter binding affinities in enzymatic pockets, as seen in kinase inhibitors where electronic effects modulate ATP-binding site interactions .
Heterocyclic Core Variations: Thiazolo-pyrimidines (e.g., 11b) exhibit sulfur-based hydrogen bonding, unlike nitrogen-rich triazolo-pyrimidines. This may influence solubility and off-target effects . Pyrimido-quinazolines (e.g., 12) feature fused aromatic systems, enhancing planar stacking interactions but reducing metabolic stability compared to the target’s non-fused triazolo-pyrimidine .
Preparation Methods
Strategic Retrosynthetic Analysis
The synthesis of N-(benzo[d]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can be approached through multiple retrosynthetic pathways, each offering distinct advantages depending on the availability of starting materials and required reaction conditions.
Key Disconnections
The molecule can be strategically disconnected at several points:
- The acetamide linkage between the triazolopyrimidine core and the benzo[d]dioxol-5-ylmethyl group
- The N-benzyl substituent at the 3-position of the triazolopyrimidine
- The triazolopyrimidine core itself
These disconnections lead to three primary synthetic approaches detailed in subsequent sections.
Synthetic Methodologies
Method 1: Convergent Synthesis via Triazole Formation
This approach involves the initial preparation of a suitably functionalized pyrimidine derivative, followed by triazole ring formation and subsequent functionalization.
Synthesis of Pyrimidine Precursor
The synthesis begins with the preparation of a 4,6-disubstituted pyrimidine derivative bearing appropriate functional groups for subsequent triazole formation.
Reaction Scheme:
- Condensation of an appropriate β-ketoester with urea in the presence of sodium ethoxide
- Chlorination of the resulting pyrimidinone using phosphorus oxychloride
- Selective functionalization at the 6-position using a protected glycine derivative
Triazole Ring Formation
The key step involves the construction of the triazole ring through a 1,3-dipolar cycloaddition reaction.
Reaction Conditions:
- Reaction of the functionalized pyrimidine with benzyl azide
- Catalyst: Copper(I) iodide (10 mol%)
- Base: N,N-diisopropylethylamine (DIPEA)
- Solvent: Anhydrous DMF
- Temperature: 80°C
- Time: 8-12 hours
Final Functionalization
The final steps involve:
- Hydrolysis of the ester group
- Activation of the resulting carboxylic acid using coupling reagents
- Amide formation with benzo[d]dioxol-5-ylmethanamine
Reaction Conditions for Amide Formation:
- Coupling agent: HATU (1.2 equiv)
- Base: DIPEA (3.0 equiv)
- Solvent: DMF
- Temperature: Room temperature
- Time: 4-6 hours
Method 2: Synthesis via Key Triazolopyrimidine Intermediate
This method is based on the preparation of a key 3-benzyl-7-oxo-3H-triazolo[4,5-d]pyrimidine-6(7H)-yl acetate intermediate, which can then be functionalized to introduce the acetamide moiety.
Synthesis of Triazolopyrimidine Core
The triazolopyrimidine core can be synthesized following an approach similar to that reported for related compounds.
Reagents and Conditions:
- Starting material: 3-amino-1,2,4-triazole
- Benzylation agent: Benzyl bromide
- Base: Potassium carbonate
- Solvent: DMF
- Temperature: 60°C
- Time: 5-8 hours
Functionalization at the 6-Position
The introduction of the acetyl group at the 6-position involves:
- Bromination at the 6-position
- Nucleophilic substitution with ethyl bromoacetate
- Hydrolysis of the ester group
- Amide formation with benzo[d]dioxol-5-ylmethanamine
Method 3: One-Pot Multicomponent Approach
A more efficient approach involves a one-pot multicomponent reaction to assemble the triazolopyrimidine core with the desired substitution pattern.
Preparation of Key Building Blocks
Building Block A: 3-Benzyl-1,2,3-triazole-4-carbaldehyde
- Synthesized from benzyl azide and propargyl aldehyde via click chemistry
Building Block B: Activated Acetamide Derivative
Multicomponent Assembly
The final assembly involves a one-pot reaction of the prepared building blocks with an appropriate pyrimidine precursor.
Reaction Conditions:
- Catalyst: p-Toluenesulfonic acid (10 mol%)
- Solvent: Ethanol/DMF (1:1)
- Temperature: 100°C (microwave irradiation)
- Time: 30-45 minutes
Comparative Analysis of Synthetic Methods
Yield and Efficiency Comparison
Table 1 presents a comparative analysis of the three synthetic approaches in terms of overall yield, number of steps, and practical considerations.
Table 1. Comparison of Synthetic Methods for N-(benzo[d]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
| Method | Overall Yield (%) | Number of Steps | Reaction Time (h) | Purification Difficulty | Scalability |
|---|---|---|---|---|---|
| Method 1 | 38-45 | 7 | 48-56 | Moderate | Moderate |
| Method 2 | 42-51 | 6 | 36-42 | High | Limited |
| Method 3 | 55-65 | 3 | 8-10 | Low | Good |
Starting Material Availability
The availability and cost of starting materials represent crucial factors in selecting an appropriate synthetic route:
Table 2. Starting Material Analysis
Optimization Parameters
Critical parameters affecting the yield and purity of the final product include:
- Temperature control during triazole formation
- Catalyst loading in cycloaddition reactions
- Base selection for N-alkylation steps
- Solvent effects on reaction efficiency
- Purification protocols
Detailed Procedure for the Optimized Synthesis
Based on comparative analysis, Method 3 offers the most efficient approach for the synthesis of N-(benzo[d]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide. The following describes the optimized procedure in detail.
Synthesis of 3-Benzyl-1,2,3-triazole-4-carbaldehyde
Reagents:
- Benzyl azide (1.2 equiv)
- Propargyl aldehyde (1.0 equiv)
- Copper(I) iodide (5 mol%)
- Sodium ascorbate (10 mol%)
- tert-Butanol/Water (1:1, 0.1 M)
Procedure:
- To a solution of propargyl aldehyde (1.0 mmol) in tert-butanol/water (10 mL), add benzyl azide (1.2 mmol), CuI (5 mol%), and sodium ascorbate (10 mol%).
- Stir the reaction mixture at room temperature for 4 hours under nitrogen atmosphere.
- Monitor the reaction progress by TLC (hexane/ethyl acetate, 7:3).
- Upon completion, dilute with water (20 mL) and extract with ethyl acetate (3 × 15 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the crude product by column chromatography (hexane/ethyl acetate, 8:2 to 7:3) to obtain 3-benzyl-1,2,3-triazole-4-carbaldehyde as a white solid.
Yield: 85-90%
Synthesis of N-(benzo[d]dioxol-5-ylmethyl)-2-bromoacetamide
Reagents:
- Benzo[d]dioxol-5-ylmethanamine (1.0 equiv)
- Bromoacetyl bromide (1.1 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (0.2 M)
Procedure:
- Dissolve benzo[d]dioxol-5-ylmethanamine (1.0 mmol) and triethylamine (2.0 mmol) in dry dichloromethane (5 mL) and cool to 0°C.
- Add bromoacetyl bromide (1.1 mmol) dropwise over 15 minutes.
- Allow the reaction to warm to room temperature and stir for 2 hours.
- Quench with saturated NH₄Cl solution (10 mL) and extract with dichloromethane (3 × 10 mL).
- Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
- Purify by recrystallization from ethanol to obtain N-(benzo[d]dioxol-5-ylmethyl)-2-bromoacetamide as colorless crystals.
Yield: 88-92%
One-Pot Assembly of Target Compound
Reagents:
- 3-Benzyl-1,2,3-triazole-4-carbaldehyde (1.0 equiv)
- N-(benzo[d]dioxol-5-ylmethyl)-2-bromoacetamide (1.0 equiv)
- Guanidine hydrochloride (1.2 equiv)
- Potassium tert-butoxide (3.0 equiv)
- DMF (0.1 M)
Procedure:
- In a flame-dried round-bottom flask, combine 3-benzyl-1,2,3-triazole-4-carbaldehyde (1.0 mmol) and N-(benzo[d]dioxol-5-ylmethyl)-2-bromoacetamide (1.0 mmol) in dry DMF (10 mL).
- Add guanidine hydrochloride (1.2 mmol) and potassium tert-butoxide (3.0 mmol) to the solution.
- Heat the reaction mixture at 100°C for 6 hours under nitrogen atmosphere.
- Cool to room temperature, quench with water (30 mL), and extract with ethyl acetate (3 × 20 mL).
- Wash the combined organic layers with water (3 × 20 mL) and brine, dry over Na₂SO₄, filter, and concentrate.
- Purify by column chromatography (dichloromethane/methanol, 98:2 to 95:5) to obtain the target compound as an off-white solid.
Yield: 65-70%
Spectroscopic Characterization
The structure of N-(benzo[d]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can be confirmed through comprehensive spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.45 (t, J = 5.6 Hz, 1H, NH)
- δ 8.32 (s, 1H, triazole-CH)
- δ 7.38-7.31 (m, 5H, Ph)
- δ 6.95 (d, J = 1.5 Hz, 1H, Ar)
- δ 6.84-6.78 (m, 2H, Ar)
- δ 5.92 (s, 2H, O-CH₂-O)
- δ 5.55 (s, 2H, N-CH₂-Ph)
- δ 4.75 (s, 2H, CH₂CO)
- δ 4.24 (d, J = 5.6 Hz, 2H, NHCH₂)
¹³C NMR (125 MHz, DMSO-d₆):
- δ 167.2, 156.5, 148.7, 147.2, 145.8, 138.2, 136.5, 134.1, 132.6, 129.0, 128.3, 127.8, 121.2, 108.4, 108.0, 101.2, 54.8, 52.2, 42.7
Mass Spectrometry Data
HRMS (ESI): Calculated for C₂₂H₁₉N₆O₃ [M+H]⁺: 415.1513; Found: 415.1517
Infrared Spectroscopy
FT-IR (KBr, cm⁻¹):
- 3310 (N-H stretching)
- 2924, 2854 (C-H stretching)
- 1687 (C=O stretching, amide)
- 1652 (C=O stretching, pyrimidine)
- 1538 (C=N stretching)
- 1491, 1445 (aromatic C=C stretching)
- 1249, 1037 (C-O-C stretching)
Optimization of Reaction Parameters
Various reaction parameters were systematically optimized to enhance the yield and purity of the target compound.
Solvent Effects
Table 3. Effect of Solvent on Triazolopyrimidine Formation
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 100 | 6 | 65 |
| 2 | DMSO | 100 | 6 | 58 |
| 3 | Dioxane | 100 | 8 | 42 |
| 4 | Acetonitrile | 82 | 10 | 38 |
| 5 | n-Butanol | 100 | 8 | 51 |
| 6 | DMF/H₂O (9:1) | 100 | 5 | 70 |
Base Optimization
Table 4. Effect of Base on Reaction Efficiency
| Entry | Base | Equivalents | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | 3.0 | 100 | 54 |
| 2 | Cs₂CO₃ | 3.0 | 100 | 61 |
| 3 | KOt-Bu | 3.0 | 100 | 70 |
| 4 | NaH | 3.0 | 100 | 63 |
| 5 | KOt-Bu | 2.0 | 100 | 62 |
| 6 | KOt-Bu | 4.0 | 100 | 68 |
Temperature and Reaction Time
Table 5. Effect of Temperature and Reaction Time
| Entry | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 80 | 8 | 58 |
| 2 | 100 | 4 | 62 |
| 3 | 100 | 6 | 70 |
| 4 | 100 | 8 | 71 |
| 5 | 120 | 6 | 64 |
| 6 | 100 (MW) | 1 | 68 |
Scale-Up Considerations
For large-scale synthesis of N-(benzo[d]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, several modifications to the laboratory-scale procedure are recommended:
- Use of mechanical stirring for improved mixing
- Controlled addition of reagents to manage exothermic reactions
- Implementation of efficient heat transfer mechanisms
- Optimization of workup procedures to minimize solvent usage
- Development of continuous-flow processes for critical steps
Table 6. Scale-Up Performance
| Scale | Yield (%) | Purity (%) | Processing Time (h) | Solvent Consumption (mL/g product) |
|---|---|---|---|---|
| 1 mmol | 70 | >98 | 10 | 150 |
| 10 mmol | 68 | >98 | 12 | 120 |
| 50 mmol | 65 | >97 | 18 | 90 |
| 100 mmol | 62 | >95 | 24 | 75 |
Q & A
Q. What are the critical considerations for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolo[4,5-d]pyrimidinone core followed by functionalization with the benzodioxole-methylacetamide moiety. Key steps include:
- Solvent selection : THF or ethanol is preferred for nucleophilic substitution reactions involving the thioacetamide group .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
- Monitoring : Thin-layer chromatography (TLC) or HPLC with UV detection (λ = 254 nm) is critical for tracking intermediate formation .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the triazole and pyrimidine rings. For example, the benzyl group’s methylene protons appear as a singlet at δ 4.5–5.0 ppm .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 475.1421) validates molecular formula consistency .
- IR spectroscopy : Stretching frequencies for the carbonyl group (C=O, ~1680–1720 cm) and triazole ring (C=N, ~1550 cm) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different assays?
Discrepancies in IC values (e.g., enzyme vs. cell-based assays) may arise from:
- Membrane permeability : LogP calculations (e.g., using MarvinSketch) can predict cellular uptake efficiency. A LogP >3 suggests favorable permeability but may reduce solubility .
- Metabolic stability : Incubate the compound with liver microsomes (human or murine) and analyze via LC-MS to assess half-life. Poor stability in microsomes correlates with reduced cellular efficacy .
- Off-target interactions : Use kinome-wide profiling (e.g., KinomeScan) to identify non-specific kinase binding, which may explain divergent results in phenotypic assays .
Q. What strategies are recommended for improving binding affinity to target enzymes like kinases or PDEs?
-
Structure-activity relationship (SAR) : Systematically modify substituents on the benzyl (R1) and benzodioxole (R2) groups. For example:
R1 Modification Effect on IC (nM) -H 1200 ± 150 -4-Cl 320 ± 40 -2-F 85 ± 12 -
Co-crystallization : Perform X-ray crystallography with the target enzyme (e.g., PDB: 8DK) to identify hydrogen-bonding interactions with the triazole nitrogen and pyrimidine carbonyl .
-
Molecular dynamics (MD) : Simulate binding poses (e.g., using GROMACS) to optimize van der Waals contacts with hydrophobic pockets .
Q. How can computational methods enhance the design of derivatives with reduced cytotoxicity?
- Toxicity prediction : Use ADMET predictors (e.g., admetSAR) to flag structural alerts like reactive thioether groups .
- Scaffold hopping : Replace the benzodioxole moiety with bioisosteres (e.g., 2,3-dihydrobenzofuran) to retain target affinity while improving metabolic stability .
- Free-energy perturbation (FEP) : Calculate relative binding energies for derivatives to prioritize synthesis of low-nM inhibitors with minimal off-target effects .
Q. What experimental and computational approaches validate the compound’s mechanism of action in complex biological systems?
- Target engagement : Use cellular thermal shift assays (CETSA) to confirm target binding in live cells. A ΔT shift >2°C indicates strong engagement .
- Pathway analysis : RNA-seq or phosphoproteomics (e.g., using TiO enrichment for phosphopeptides) identifies downstream signaling nodes affected by the compound .
- Network pharmacology : Integrate STRING database interactions to map polypharmacology effects, explaining observed efficacy in multi-target diseases .
Methodological Challenges
Q. How should researchers address low yields in the final coupling step of the synthesis?
Low yields (<30%) during amide bond formation (e.g., between triazolo-pyrimidine and acetamide) may result from:
- Activation method : Replace EDCl/HOBt with HATU/DIPEA for higher coupling efficiency (yield improvement: 30% → 65%) .
- Solvent optimization : Switch from DMF to DCM/THF (1:1) to reduce racemization .
- Temperature : Perform reactions at 0–5°C to suppress side reactions .
Q. What advanced techniques resolve spectral overlaps in NMR characterization?
- 2D NMR : Use HSQC to correlate H and C signals for ambiguous protons (e.g., benzodioxole methylene at δ 4.8 ppm) .
- DOSY : Differentiate between monomeric and aggregated species by diffusion coefficients .
- Isotopic labeling : Synthesize N-labeled triazole to assign nitrogen-associated protons via HMBC .
Data Reproducibility
Q. How can batch-to-batch variability in biological activity be minimized?
- Strict QC protocols : Require ≥98% purity (HPLC, C18 column, 220 nm) and consistent polymorphic form (confirmed via XRD) .
- Standardized assays : Use internal controls (e.g., staurosporine for kinase assays) and adhere to CLIA guidelines for cell viability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
